molecular formula C3H9NO2 B1585527 2-[(Hydroxymethyl)amino]ethanol CAS No. 65184-12-5

2-[(Hydroxymethyl)amino]ethanol

Cat. No.: B1585527
CAS No.: 65184-12-5
M. Wt: 91.11 g/mol
InChI Key: NWPCFCBFUXXJIE-UHFFFAOYSA-N
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Description

2-[(Hydroxymethyl)amino]ethanol is a versatile chemical compound with the molecular formula C3H9NO2. It is primarily used as a bacteriostat and fungicide in various industrial applications. This compound is known for its ability to prevent bacterial and fungal deterioration in water-based products, including latex paints, adhesives, metalworking cutting oil fluids, resin emulsions, and ready-mixed joint cements .

Mechanism of Action

Target of Action

2-[(Hydroxymethyl)amino]ethanol, also known as Ethanolamine, is a viscous, hygroscopic amino alcohol . It is widely distributed in biological tissue and is a component of lecithin . The primary targets of this compound are Surface protein A in Neisseria meningitidis and Annexin A3 in humans .

Mode of Action

It is known to interact with its targets, surface protein a and annexin a3, to exert its effects

Biochemical Pathways

This compound is involved in several biochemical pathways, including the biosynthesis of Phosphatidylcholine . This compound plays a crucial role in these pathways, affecting downstream effects such as cell membrane integrity and signal transduction.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its role in the biosynthesis of Phosphatidylcholine . As a component of lecithin, it contributes to maintaining cell membrane integrity and facilitating cell signaling.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is hygroscopic and should be stored under inert gas to maintain its stability . Furthermore, its efficacy can be influenced by factors such as pH and temperature.

Biochemical Analysis

Biochemical Properties

2-[(Hydroxymethyl)amino]ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to act as a bacteriostat and fungicide, preventing bacterial and fungal deterioration in water-based products . The compound’s interactions with enzymes and proteins are crucial for its function as a preservative in industrial applications. These interactions often involve the inhibition of microbial growth by disrupting essential biochemical pathways within the microorganisms.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to cause moderate to low acute toxicity in human cells, with severe eye irritation being one of the most significant effects . Additionally, it can cause skin reactions and gastrointestinal abnormalities in animal models, indicating its potential impact on cellular health and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, it has been observed to cause enzyme inhibition in microbial cells, thereby preventing their growth and proliferation . These binding interactions are essential for the compound’s function as a preservative and its ability to disrupt microbial biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated its potential to cause chronic toxicity and other adverse effects on cellular health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity, while higher doses can lead to significant adverse effects. For instance, high doses of this compound have been associated with reduced body weight gain, food consumption, and gastrointestinal abnormalities in animal studies . These findings highlight the importance of dosage considerations when using the compound in research and industrial applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound’s metabolic pathways include its conversion to other metabolites through enzymatic reactions. These pathways are crucial for understanding the compound’s effects on metabolic flux and metabolite levels within cells . The interactions with specific enzymes and cofactors play a vital role in determining the compound’s metabolic fate and its overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cells, it may localize to specific cellular compartments, influencing its accumulation and activity . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s use in biochemical research and industrial applications.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms are essential for the compound’s ability to interact with specific biomolecules and exert its effects on cellular processes

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-[(Hydroxymethyl)amino]ethanol can be synthesized through the reaction of ethanolamine with formaldehyde. The reaction typically occurs under basic conditions, where ethanolamine reacts with formaldehyde to form the desired product. The reaction can be represented as follows:

H2NCH2CH2OH + HCHO → H2NCH2CH2OH + CH2OH\text{H2NCH2CH2OH + HCHO → H2NCH2CH2OH + CH2OH} H2NCH2CH2OH + HCHO → H2NCH2CH2OH + CH2OH

Industrial Production Methods: In industrial settings, this compound is produced by adding the compound to industrial products during the manufacturing process using pouring and pumping methods . The concentration of the compound, pH, and temperature are critical factors that influence the production process .

Chemical Reactions Analysis

Types of Reactions: 2-[(Hydroxymethyl)amino]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form formaldehyde and ethanolamine.

    Reduction: Reduction reactions can convert the compound into simpler amines.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.

Major Products:

    Oxidation: Formaldehyde and ethanolamine.

    Reduction: Simpler amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(Hydroxymethyl)amino]ethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-[(Hydroxymethyl)amino]ethanol is unique due to its dual functionality as both a bacteriostat and fungicide. Its ability to prevent microbial growth in water-based products sets it apart from other similar compounds .

Properties

IUPAC Name

2-(hydroxymethylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO2/c5-2-1-4-3-6/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPCFCBFUXXJIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047532
Record name 2-[(Hydroxymethyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65184-12-5
Record name 2-((Hydroxymethyl)amino)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065184125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Hydroxymethyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(Hydroxymethyl)amino]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2-HYDROXYETHYL)(HYDROXYMETHYL)AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U7S07JNW3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main concern regarding the use of 2-[(Hydroxymethyl)amino]ethanol as a preservative?

A1: The primary concern with using this compound (HAE) as a preservative is its potential to release formaldehyde. [, ] Formaldehyde is a known human carcinogen and can cause various health issues. The research aimed to determine the conditions under which HAE releases the least amount of formaldehyde, making it a safer alternative to other preservatives.

Q2: How does the concentration of this compound and temperature affect formaldehyde release?

A2: According to the research using High-Performance Liquid Chromatography (HPLC) analysis, higher concentrations of HAE and elevated temperatures lead to an increased release of formaldehyde. [] This finding highlights the importance of carefully controlling these factors to minimize formaldehyde release when using HAE as a preservative.

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